

Commercial Suppliers and Technical Guide for 4,6-Difluoro-5-methylpyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,6-Difluoro-5-methylpyrimidine

Cat. No.: B579784

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4,6-difluoro-5-methylpyrimidine**, a key building block in medicinal chemistry. This document outlines its commercial availability, physicochemical properties, and its role in the synthesis of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols and relevant biological pathways are also presented to support researchers in their drug discovery and development endeavors.

Commercial Availability

4,6-Difluoro-5-methylpyrimidine is available from a number of commercial chemical suppliers. The typical purity offered is around 95%. Below is a summary of some of the key suppliers.

Supplier	Website	Additional Information
Fluorochem	--INVALID-LINK--	Offers various pack sizes.
Parchem	--INVALID-LINK--	Specialty chemical supplier.
Astatech	--INVALID-LINK--	Provides a range of building blocks.
P&S Chemicals	--INVALID-LINK--	Offers a variety of chemical intermediates.
MolCore	--INVALID-LINK--	Specializes in high-purity API intermediates.
2a biotech	--INVALID-LINK--	Supplies a range of chemical products.
ChemUniverse	--INVALID-LINK--	Provides organic and specialty chemicals.

Physicochemical and Safety Data

A comprehensive summary of the available quantitative data for **4,6-difluoro-5-methylpyrimidine** is provided in the table below.

Property	Value	Source
IUPAC Name	4,6-difluoro-5-methylpyrimidine	Fluorochem
CAS Number	18260-64-5	Fluorochem, Parchem, Astatech, P&S Chemicals, MolCore, 2a biotech, ChemUniverse
Molecular Formula	C5H4F2N2	Fluorochem, Parchem, Astatech, P&S Chemicals, MolCore, 2a biotech, ChemUniverse
Molecular Weight	130.10 g/mol	Fluorochem, MolCore
Purity	≥95%	Fluorochem, Astatech, ChemUniverse
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	Fluorochem
Precautionary Statements	P261, P280, P301+P310, P302+P352, P305+P351+P338	Fluorochem

Role in Drug Discovery and Development

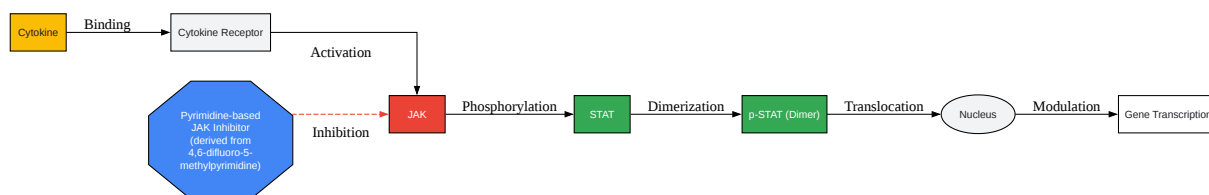
Pyrimidine derivatives are a cornerstone in modern medicinal chemistry, forming the scaffold of numerous approved drugs.^[1] Their structural resemblance to the pyrimidine bases of DNA and RNA allows them to interact with a wide range of biological targets. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and cell permeability, making fluorinated pyrimidines particularly valuable in drug design.

4,6-Difluoro-5-methylpyrimidine serves as a crucial intermediate in the synthesis of various targeted therapies, most notably kinase inhibitors. Kinases are a class of enzymes that play a

pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2]

Inhibition of Janus Kinase (JAK) Signaling

The Janus kinase (JAK) family of tyrosine kinases is a critical component of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to the nucleus, regulating gene expression involved in immunity, proliferation, and differentiation.[3][4][5] Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers. Small molecule inhibitors targeting JAKs have shown significant therapeutic success.[6][7][8] The pyrimidine core of **4,6-difluoro-5-methylpyrimidine** can be elaborated to create potent and selective JAK inhibitors.

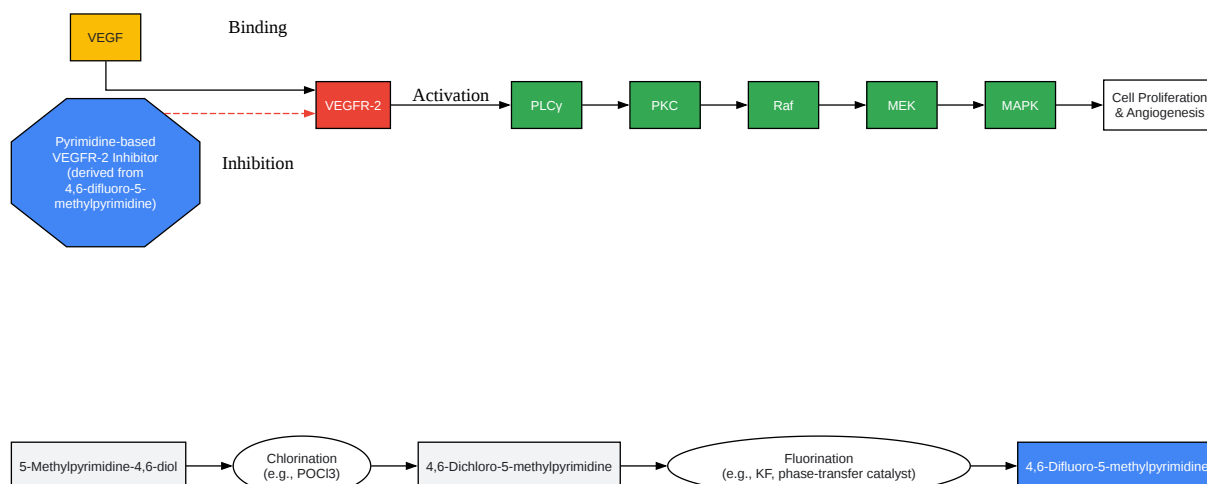


[Click to download full resolution via product page](#)

Caption: The JAK-STAT signaling pathway and the inhibitory action of a pyrimidine-based drug.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[2][9][10][11][12] Many anti-cancer therapies are designed to inhibit VEGFR-2 signaling. The pyrimidine scaffold is a common feature in many VEGFR-2 inhibitors.[1][13][14][15][16] **4,6-Difluoro-5-methylpyrimidine** can be utilized as a starting material for the synthesis of potent VEGFR-2 inhibitors.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 2. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. Janus kinase - Wikipedia [en.wikipedia.org]
- 5. Role of Jak kinases and STATs in cytokine signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Linking tumor hypoxia with VEGFR2 signaling and compensatory angiogenesis: Glycans make the difference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidine Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 4,6-Difluoro-5-methylpyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b579784#commercial-suppliers-of-4-6-difluoro-5-methylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com